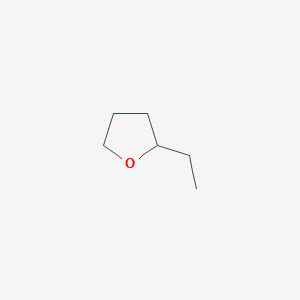

Furan, 2-ethyltetrahydro-

Description

BenchChem offers high-quality Furan, 2-ethyltetrahydro- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Furan, 2-ethyltetrahydro- including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

CAS No. |

1003-30-1 |

|---|---|

Molecular Formula |

C6H12O |

Molecular Weight |

100.16 g/mol |

IUPAC Name |

2-ethyloxolane |

InChI |

InChI=1S/C6H12O/c1-2-6-4-3-5-7-6/h6H,2-5H2,1H3 |

InChI Key |

IHMXVSZXHFTOFN-UHFFFAOYSA-N |

SMILES |

CCC1CCCO1 |

Canonical SMILES |

CCC1CCCO1 |

Other CAS No. |

1003-30-1 |

Synonyms |

2-Ethyltetrahydrofuran |

Origin of Product |

United States |

Position Within the Tetrahydrofuran Family and Cyclic Ethers

2-Ethyltetrahydrofuran belongs to the family of cyclic ethers, specifically the oxolanes, which are five-membered rings containing one oxygen atom. wikipedia.orgnih.gov It is a substituted derivative of tetrahydrofuran (B95107) (THF), a widely used polar aprotic solvent. ontosight.aiwikipedia.orgnih.govbritannica.com The structure of 2-ethyltetrahydrofuran consists of a saturated five-membered ring with an ethyl group attached to the carbon atom adjacent to the oxygen atom. ontosight.ai This substitution is a key determinant of its distinct physical and chemical characteristics compared to its parent compound, THF.

The addition of the ethyl group to the tetrahydrofuran ring influences properties such as boiling point and solvency. Generally, substituted THF derivatives exhibit higher boiling points than THF itself (66°C) due to increased molecular weight and van der Waals interactions.

Below is a table summarizing key properties of 2-Ethyltetrahydrofuran:

| Property | Value |

| Molecular Formula | C6H12O cas.orglookchem.com |

| Molecular Weight | 100.16 g/mol cas.orgnih.gov |

| Boiling Point | 109-111 °C cas.orglookchem.com |

| Density | Approximately 0.853 - 0.857 g/cm³ cas.orglookchem.com |

| Flash Point | 14 °C lookchem.com |

| CAS Number | 1003-30-1 cas.orglookchem.com |

| IUPAC Name | 2-ethyloxolane cas.org |

Note: The data in this table is compiled from multiple sources. cas.orglookchem.comnih.gov

Academic and Industrial Research Significance

Catalytic Pathways from Biomass-Derived Feedstocks

Biomass serves as a rich source of platform molecules that can be catalytically converted into 2-ethyltetrahydrofuran. Key strategies include multi-step transformations of furfural (B47365), the dehydration of specific diol intermediates, and a two-step process involving the Friedel-Crafts acylation of furan.

Furfural-Based Conversion Routes

While a direct, single-step conversion of furfural to 2-ethyltetrahydrofuran is not prominently documented, multi-step pathways offer a viable route. Furfural, a key biomass-derived platform chemical, can be transformed into 2-ethyltetrahydrofuran through a sequence of reactions. mdpi.commdpi.com One conceptual pathway involves an initial carbon-carbon bond-forming reaction, such as an aldol (B89426) condensation with a C2-synthon like acetaldehyde, followed by a series of hydrogenation and hydrodeoxygenation steps to saturate the furan ring and reduce the side chain.

The general principle of upgrading furfural to alkylated tetrahydrofurans is well-established, most notably in the production of 2-methyltetrahydrofuran (2-MTHF). google.com This analogous conversion typically involves the hydrogenation of furfural to intermediates like furfuryl alcohol or 2-methylfuran (B129897), which are then further hydrogenated to the final saturated cyclic ether. mdpi.com These processes utilize a range of heterogeneous catalysts, often based on noble metals like palladium and platinum, or non-noble metals such as nickel and copper, under hydrogen pressure. mdpi.comgoogle.com

A plausible route to 2-ethyltetrahydrofuran begins with the formation of 2-propionylfuran (B1265680), which can then be subjected to hydrogenation to yield the target molecule. The synthesis of the 2-propionylfuran intermediate can be achieved through the Friedel-Crafts acylation of furan, which itself can be derived from furfural via decarbonylation.

Dehydration of 1,4-Hexanediol Intermediates

The intramolecular dehydration of hexanediols presents a direct route to 2-ethyltetrahydrofuran. Research indicates that 2-ethyltetrahydrofuran can be formed via the dehydration of 1,4-hexanediol. wisc.edu The reaction proceeds through the cyclization of the diol, typically under acidic catalysis, to form the five-membered ether ring.

While specific data for 1,4-hexanediol is limited, studies on related isomers provide insight into this transformation. For instance, the acid-catalyzed dehydration of 1,5-hexanediol (B1582509) has been shown to produce 2-ethyltetrahydrofuran as a co-product alongside the major product, 2-methyltetrahydropyran. psu.edu Similarly, the dehydration of 1,6-hexanediol (B165255) is also reported to yield 2-ethyltetrahydrofuran. google.comatamanchemicals.com

The following table summarizes experimental results for the acid-catalyzed dehydration of 1,5-hexanediol and 1,6-hexanediol, illustrating the formation of 2-ethyltetrahydrofuran. psu.edu

Table 1: Acid-Catalyzed Dehydration of Hexanediol Isomers

| Starting Material | Acid Catalyst | Product(s) | Yield (%) |

|---|---|---|---|

| 1,5-Hexanediol | Hydroiodic Acid | 2-Methyltetrahydropyran | 55.7 |

| 2-Ethyltetrahydrofuran | 24.6 | ||

| 1,5-Hexanediol | Sulfuric Acid | 2-Methyltetrahydropyran | 52.2 |

| 2-Ethyltetrahydrofuran | 5.1 | ||

| 1,6-Hexanediol | Sulfuric Acid | 2-Ethyltetrahydrofuran | 1.8 |

This table was generated using data from a study on the underfunctionalization of alcohols. psu.edu

Furan Friedel-Crafts Acylation

A two-step synthetic route commencing with the Friedel-Crafts acylation of furan is a well-established method for preparing 2-acylfurans, which are precursors to 2-alkyltetrahydrofurans. nih.govsigmaaldrich.com To synthesize 2-ethyltetrahydrofuran, furan is first acylated with an agent such as propionyl chloride or propionic anhydride (B1165640) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃) or iron(III) chloride (FeCl₃). saskoer.camasterorganicchemistry.comsavemyexams.com This electrophilic aromatic substitution reaction yields 2-propionylfuran. scbt.com

The mechanism involves the formation of a highly electrophilic acylium ion from the reaction between the acylating agent and the Lewis acid catalyst. sigmaaldrich.comsaskoer.ca The furan ring then attacks this acylium ion, leading to the formation of the acylated product after deprotonation. saskoer.ca

In the second step, the carbonyl group of 2-propionylfuran and the furan ring are reduced to form 2-ethyltetrahydrofuran. This hydrogenation is typically carried out using a heterogeneous catalyst, such as nickel or platinum, under hydrogen pressure. savemyexams.com This reduction step saturates the furan ring to a tetrahydrofuran ring and converts the ketone to a methylene (B1212753) group.

Transition Metal-Catalyzed Syntheses

Modern synthetic organic chemistry offers powerful tools for the construction of heterocyclic compounds like 2-ethyltetrahydrofuran, with palladium-catalyzed reactions being particularly prominent.

Palladium-Catalyzed Carboetherification Reactions

Palladium-catalyzed carboetherification of γ-hydroxyalkenes provides a convergent and stereoselective method for the synthesis of substituted tetrahydrofurans. While a specific example for the direct synthesis of 2-ethyltetrahydrofuran is not extensively detailed, the general methodology is applicable. The reaction involves the intramolecular cyclization of a γ-hydroxyalkene in the presence of a palladium catalyst and an aryl or vinyl halide. This process forms a new carbon-oxygen bond and a carbon-carbon bond in a single step, creating a 2-substituted tetrahydrofuran ring.

The versatility of this reaction allows for the construction of a wide array of substituted tetrahydrofurans by varying the substitution pattern on the alkene and the nature of the halide coupling partner. For instance, the reaction of a 1-hexen-4-ol with an appropriate electrophile could conceptually yield a derivative of 2-ethyltetrahydrofuran.

Intramolecular Alkene Insertion Mechanisms

The mechanism of palladium-catalyzed carboetherification is complex and can proceed through different pathways, influencing the stereochemical outcome of the product. A key mechanistic step in many of these transformations is the intramolecular insertion of the alkene into a palladium-heteroatom bond.

Two primary mechanistic manifolds are generally considered:

syn-Addition Pathway: This pathway is often favored when using palladium catalysts with monodentate phosphine (B1218219) ligands. The proposed mechanism involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by deprotonation of the hydroxyl group to form a palladium(aryl)(alkoxide) intermediate. A subsequent intramolecular syn-migratory insertion of the alkene into the Pd-O bond forms a palladium alkyl complex. This is followed by reductive elimination to yield the final tetrahydrofuran product with a syn relationship between the newly formed C-C and C-O bonds.

anti-Addition Pathway: In contrast, when bidentate phosphine ligands with specific bite angles are used, an anti-addition pathway can dominate. This is often described as a Wacker-type oxypalladation mechanism. In this case, the alkene coordinates to a Pd(II) species, which activates it towards nucleophilic attack by the pendant hydroxyl group. This attack occurs in an anti-fashion relative to the palladium, leading to a different stereochemical outcome in the resulting tetrahydrofuran product after subsequent reaction steps.

The choice of ligand on the palladium catalyst can therefore act as a switch to control the diastereoselectivity of the cyclization, providing access to different stereoisomers of the substituted tetrahydrofuran product.

Reductive Elimination Pathways and Regioselectivity

The synthesis of substituted tetrahydrofurans, including 2-ethyltetrahydrofuran, can be achieved through various catalytic methods, with palladium-catalyzed reactions offering a key route. These reactions often involve complex mechanisms where reductive elimination is a crucial bond-forming step. The mechanism for the formation of the tetrahydrofuran ring can proceed through several potential pathways. One proposed mechanism involves the intramolecular insertion of an alkene into a palladium-oxygen bond of a Pd(Ar)(OR) intermediate, followed by carbon-carbon bond-forming reductive elimination. nih.gov An alternative pathway could be the insertion of the alkene into the palladium-carbon bond, followed by a carbon-oxygen bond-forming reductive elimination. nih.gov Differentiating between these pathways can be challenging, as both can potentially lead to the desired product. nih.gov

Reductive elimination is the reverse of oxidative addition and is more commonly observed from metal centers in higher oxidation states, resulting in a reduction of the metal's formal oxidation state by two units. umb.edu For reductive elimination to occur, the groups that will be eliminated typically need to be in a cis-position relative to each other on the metal center. umb.edu While C-H and C-C bond-forming reductive eliminations are common, the formation of an sp³ carbon-oxygen bond via reductive elimination from a Pd(II) complex is a rare occurrence. nih.gov

In the context of synthesizing substituted tetrahydrofurans from γ-hydroxy internal alkenes, palladium catalysis has been shown to form both a C-O and a C-C bond in a single step. nih.gov These reactions can exhibit modest regioselectivity. For instance, in the coupling of an acyclic internal alkene substrate with 4-bromobiphenyl, the primary product was the expected 2,5-disubstituted tetrahydrofuran, but a small quantity of the regioisomeric 3-aryl-2-ethyltetrahydrofuran was also formed. nih.gov The formation of such regioisomers can potentially occur through a sequence of β-hydride elimination and reinsertion into the palladium-hydride bond, which reverses the regiochemistry before the final C-C bond-forming reductive elimination takes place. nih.gov

Principles of Green Chemistry in 2-Ethyltetrahydrofuran Synthesis

The principles of green chemistry are increasingly influencing the synthetic routes for valuable chemicals like 2-ethyltetrahydrofuran. This involves a shift towards using renewable starting materials and developing more sustainable catalytic processes to minimize environmental impact. mdpi.com

Utilization of Renewable Resources

2-Ethyltetrahydrofuran is part of a class of furan derivatives that can be produced from renewable biomass resources. google.com Lignocellulose, the most abundant form of biomass, can be processed through hydrolysis to yield C5 and C6 sugars. rsc.org These sugars are platform molecules that can be converted into chemicals like furfural and levulinic acid, which serve as key precursors for the synthesis of 2-alkyltetrahydrofurans. rsc.orgresearchgate.netmdpi.com

The synthesis of 2-ethyltetrahydrofuran can be envisioned through pathways analogous to those developed for 2-methyltetrahydrofuran (2-MTHF) and 2-butyltetrahydrofuran (B94675) (BTHF). For instance, furfural, which is produced from the hemicellulose component of biomass, is a primary starting material. google.comresearchgate.net The conversion of furfural can proceed through a series of hydrogenation and hydrodeoxygenation steps to yield the saturated tetrahydrofuran ring. nih.govresearchgate.net A common route involves the initial hydrogenation of furfural to furfuryl alcohol, which can then be further transformed. nih.govresearchgate.net

Levulinic acid, another key biomass-derived platform chemical, can also be used as a starting material. mdpi.com The conversion of levulinic acid to 2-MTHF is more efficient and selective compared to the route from furfural, as it generates fewer side products. nih.gov This process typically involves the hydrogenation of levulinic acid to γ-valerolactone (GVL), which is then hydrogenated further to 1,4-pentanediol. Subsequent acid-catalyzed cyclization of the diol yields 2-MTHF. nih.gov A similar strategy could be employed to produce 2-ethyltetrahydrofuran by starting with an appropriate C6 platform chemical derived from biomass.

Sustainable Catalytic System Development

The development of efficient and reusable heterogeneous catalysts is central to the green synthesis of 2-ethyltetrahydrofuran and related compounds. frontiersin.org These catalysts facilitate the necessary hydrogenation and deoxygenation reactions while allowing for easier separation and recycling, which is crucial for sustainable industrial processes. frontiersin.org

A variety of catalytic systems have been investigated for the conversion of furanic compounds. These systems often employ a combination of metal catalysts and, in some cases, acidic co-catalysts. Noble metals such as ruthenium (Ru) and palladium (Pd) supported on materials like carbon (C), alumina (B75360) (Al₂O₃), or silica (B1680970) (SiO₂) have shown high activity. rsc.orgnih.gov For example, a commercial Ru/C catalyst was used effectively for the complete hydrogenation of furfuralacetone (B7805260) at 50 °C and 80 bar H₂, achieving a 95% yield of the intermediate alcohol. rsc.org

For the subsequent deoxygenation and cyclization steps, bifunctional catalytic systems are often required. A combination of a metal catalyst like Ru/C and a solid acid catalyst, such as the ion-exchange resin Amberlyst 36, has proven effective for producing 2-butyltetrahydrofuran from its precursor. rsc.org This dual-catalyst system successfully yielded the final product in a continuous flow process. rsc.org

Research has also focused on non-precious metal catalysts to reduce costs. nih.gov Systems based on nickel (Ni) and cobalt (Co) have been developed for the one-pot conversion of furfural to 2-MTHF. researchgate.net In one approach, a dual-bed catalytic reactor was used, with a Co-based catalyst for the conversion of furfural to 2-methylfuran and a Ni-based catalyst for the subsequent hydrogenation to 2-MTHF. researchgate.net The development of such catalytic systems, which can operate in a single reactor or a continuous flow miniplant, represents a significant step towards more sustainable and scalable production methods. rsc.orggoogle.com

Table 1: Catalytic Systems for the Synthesis of 2-Alkyltetrahydrofurans from Renewable Feedstocks

| Feedstock | Target Product | Catalyst(s) | Temperature (°C) | Pressure (bar) | Yield | Reference |

|---|---|---|---|---|---|---|

| Furfuralacetone | 2-Butyltetrahydrofuran (THFA intermediate) | Ru/C | 50 | 80 | 95% (intermediate) | rsc.org |

| THFA | 2-Butyltetrahydrofuran | Ru/C + Amberlyst 36 | 150 | 80 | 92% (batch) | rsc.org |

| Furfuralacetone | 2-Butyltetrahydrofuran | 1st reactor: Ru/C; 2nd reactor: Ru/C + Amberlyst 36 | 1st: 50; 2nd: 150 | 80 | 86-87% (initial, flow) | rsc.org |

| Furfural | 2-Methyltetrahydrofuran | 1st bed: Copper catalyst; 2nd bed: Noble metal (Group 8, 9, or 10) on support | 190-230 | 1-3 | Not specified | google.com |

| Levulinic Acid | 2-Methyltetrahydrofuran | Pt-Mo/H-β-zeolite | 130 | 50 | 86% | mdpi.com |

Reactivity and Transformation of 2 Ethyltetrahydrofuran

Gas-Phase Reaction Kinetics and Combustion Chemistry

The study of the gas-phase reactions of 2-ethyltetrahydrofuran is crucial for understanding its performance and emission profile as a fuel. The following subsections detail the key processes that govern its reactivity under combustion conditions.

The low-temperature oxidation of 2-ethyltetrahydrofuran, similar to other cyclic ethers and alkanes, proceeds through a complex network of radical chain reactions. While specific experimental data for 2-ethyltetrahydrofuran is limited, the well-studied mechanisms of analogous compounds such as tetrahydrofuran (B95107) (THF) and 2-methyltetrahydrofuran (B130290) (2-MTHF) provide a strong basis for understanding its behavior.

The initial step in the low-temperature oxidation is the abstraction of a hydrogen atom from the 2-ethyltetrahydrofuran molecule by radicals such as hydroxyl (•OH) or hydroperoxyl (HO₂•), forming a carbon-centered radical. The subsequent addition of molecular oxygen (O₂) to this radical forms a peroxy radical (ROO•). This peroxy radical can then undergo internal hydrogen abstraction to form a hydroperoxyalkyl radical (•QOOH). The •QOOH radical is a key intermediate that can undergo further reactions, including a second O₂ addition, leading to chain-branching pathways that are characteristic of low-temperature combustion and can result in autoignition.

The formation of 2-ethyltetrahydrofuran has been observed as a product in the low-temperature oxidation of n-heptane, highlighting its role as a stable intermediate in the combustion of larger hydrocarbons. The general mechanism for the low-temperature oxidation of alkanes, which involves the formation of cyclic ethers, follows these key steps:

| Step | Reaction | Description |

| 1 | RH + •OH → R• + H₂O | Initiation via H-atom abstraction |

| 2 | R• + O₂ → ROO• | Formation of a peroxy radical |

| 3 | ROO• → •QOOH | Isomerization to a hydroperoxyalkyl radical |

| 4 | •QOOH + O₂ → •O₂QOOH | Second oxygen addition |

| 5 | •O₂QOOH → Products + •OH | Chain branching |

This table provides a generalized overview of the key reaction types in low-temperature oxidation of alkanes and cyclic ethers.

The abstraction of a hydrogen atom from 2-ethyltetrahydrofuran is the primary initiation step in its gas-phase oxidation. The sites of H-atom abstraction are crucial as they determine the subsequent reaction pathways and the resulting products. The presence of the ether oxygen and the ethyl group introduces a variety of C-H bonds with different bond dissociation energies (BDEs).

Theoretical studies on analogous molecules like 2-methyltetrahydrofuran indicate that the C-H bonds adjacent to the ether oxygen (at the C2 and C5 positions) are significantly weaker and therefore more susceptible to abstraction. For 2-ethyltetrahydrofuran, the likely primary sites for H-atom abstraction are:

The tertiary C-H bond at the C2 position.

The secondary C-H bonds on the ethyl group (α and β to the ring).

The secondary C-H bonds at the C5 position of the ring.

The secondary C-H bonds at the C3 and C4 positions of the ring.

The reaction with hydroxyl radicals (•OH) is a key process in both atmospheric and combustion chemistry. By analogy with tetrahydrofuran and 2-methyltetrahydrofuran, the H-atom abstraction by •OH from 2-ethyltetrahydrofuran is expected to be a rapid process. The resulting carbon-centered radicals will then react with molecular oxygen, initiating the oxidation cascade described in the previous section.

| Radical Species | Target C-H Bond | Relative Reactivity |

| •OH | C2-H (tertiary) | High |

| •OH | C5-H (secondary, α to ether) | High |

| •OH | Ethyl group C-H | Moderate |

| •OH | C3/C4-H (secondary) | Low |

This table presents a qualitative comparison of the expected reactivity of different C-H bonds in 2-ethyltetrahydrofuran towards abstraction by hydroxyl radicals, based on studies of similar compounds.

Cycloether Ring Reactivity

Beyond gas-phase oxidation, the tetrahydrofuran ring in 2-ethyltetrahydrofuran is susceptible to a variety of chemical transformations involving the cleavage of the C-O bonds. These reactions are fundamental to its synthetic utility and potential for conversion into other valuable chemicals.

The opening of the tetrahydrofuran ring typically requires the activation of the ether oxygen by a Lewis acid or a Brønsted acid. This activation makes the adjacent carbon atoms more electrophilic and susceptible to nucleophilic attack, leading to ring cleavage.

Studies on the regiocontrolled ring-opening of 2-methyltetrahydrofuran using various boron reagents have demonstrated that the site of cleavage can be controlled. For instance, the use of certain B-bromoboranes can favor the formation of a primary bromide through an SN2-type mechanism. researchgate.net By analogy, the reaction of 2-ethyltetrahydrofuran with such reagents would be expected to yield haloalcohols, with the regioselectivity depending on the specific reagent and reaction conditions. The two possible products from the ring-opening of 2-ethyltetrahydrofuran with a generic nucleophile (Nu⁻) after acid activation are:

Attack at the C2 position, leading to a secondary alcohol.

Attack at the C5 position, leading to a primary alcohol.

The steric hindrance from the ethyl group at the C2 position may influence the regioselectivity of the nucleophilic attack. Lewis acids such as aluminum-based frustrated Lewis pairs have also been shown to effectively cleave the THF ring, suggesting a potential pathway for the transformation of 2-ethyltetrahydrofuran. mdpi.com

The reactivity of the tetrahydrofuran ring allows for various functionalization and derivatization strategies, transforming 2-ethyltetrahydrofuran into a range of other compounds. These strategies often build upon the ring-opening reactions described previously.

Following the ring-opening to form a haloalcohol, the resulting molecule can undergo further reactions at both the halide and hydroxyl functionalities. For example, the hydroxyl group can be protected, and the halide can be displaced by a variety of nucleophiles to introduce new functional groups. Subsequent deprotection of the alcohol would yield a difunctional compound with potential for further synthetic manipulations.

While specific derivatization strategies for 2-ethyltetrahydrofuran are not extensively documented, the principles of ether cleavage and subsequent functionalization are well-established in organic chemistry. These strategies could be applied to synthesize a variety of derivatives, including diols, amino alcohols, and other valuable chemical intermediates.

Applications of 2 Ethyltetrahydrofuran in Advanced Chemical Systems

Functionality as an Intermediate in Organic Synthesis

Tetrahydrofuran (B95107) (THF) and its substituted derivatives are recognized as valuable intermediates and building blocks in the synthesis of complex chemical structures, including pharmaceuticals and natural products. The cyclic ether moiety provides a stable yet reactive scaffold for various chemical transformations.

Building Block for Complex Organic Molecules

Integration into Polymer Science

The incorporation of cyclic ethers into polymer chains can impart desirable properties such as flexibility and thermal stability. Copolymers of tetrahydrofuran are utilized in the production of materials like polyurethanes. One patent mentions 3-ethyl-tetrahydrofuran as a potential cyclic ether comonomer, along with ethylene (B1197577) oxide and tetrahydrofuran, for creating copolymers. google.com These copolymers are suggested to lower the melt temperature of the resulting polyglycol, which can improve the dynamic properties of polyurethanes. google.com However, this mention is part of a list of potential candidates, and the patent does not provide specific data on the performance or integration of 2-ethyltetrahydrofuran itself in polymer science. google.com Detailed research findings on the specific use and effects of 2-ethyltetrahydrofuran in polymerization processes have not been extensively reported.

Role as a Biofuel Component

The search for renewable transportation fuels has driven research into various biomass-derived compounds. Oxygenated compounds like ethers are of particular interest as they can improve combustion efficiency and reduce certain emissions. Furfural (B47365) and its derivatives, obtainable from lignocellulosic biomass, are considered promising platform molecules for the production of biofuels. scispace.comresearchgate.net

Investigation as a Direct Biofuel Candidate

There is a significant body of research on furanic compounds as potential biofuels. For instance, 2-methyltetrahydrofuran (B130290) has been investigated as a biofuel candidate due to its favorable properties. pastic.gov.pk However, specific studies and performance data from engine tests investigating 2-ethyltetrahydrofuran as a direct biofuel are not present in the available scientific literature. Consequently, its properties as a standalone fuel, such as cetane or octane (B31449) rating, energy density, and combustion characteristics, remain uncharacterized.

Performance as an Oxygenated Fuel Additive

Oxygenated additives are blended with gasoline and diesel to enhance combustion and reduce emissions like carbon monoxide and particulate matter. e3s-conferences.org Ethers such as methyl tert-butyl ether (MTBE) and ethyl tert-butyl ether (ETBE) have been used for this purpose. rivm.nl While there is extensive research on the performance of 2-methylfuran (B129897) and 2-methyltetrahydrofuran as fuel additives, mdpi.commdpi.com there is a lack of published data on the performance of 2-ethyltetrahydrofuran as an oxygenated fuel additive. Therefore, its effect on engine performance, emissions, and fuel properties when blended with conventional fuels has not been scientifically documented.

Integration into Advanced Biorefinery Concepts

Advanced biorefineries aim to convert biomass into a range of valuable products, including fuels and chemicals, to maximize economic viability and sustainability. esf.eduresearchgate.net Techno-economic analyses of biorefineries producing furan (B31954) derivatives like furfural, 2,5-dimethylfuran (B142691) (DMF), and 2-methyltetrahydrofuran (2-MTHF) have been conducted to assess their commercial potential. researchgate.netnrel.gov These studies are crucial for guiding research and investment in biofuel production. nih.gov However, there are no specific techno-economic assessments or process models in the current literature that focus on the production of 2-ethyltetrahydrofuran within a biorefinery concept. The economic and technical feasibility of its production from biomass at an industrial scale has yet to be explored.

Solvent Applications in Chemical Processes

The utility of a solvent in a chemical process is dictated by a range of physicochemical properties, including its boiling point, polarity, and ability to dissolve reactants and stabilize intermediates. Ethereal solvents, characterized by the presence of an ether linkage within a cyclic or acyclic structure, are widely employed in organic synthesis due to their general inertness and ability to solvate a variety of organic compounds and organometallic reagents.

Exploration as an Ethereal Solvent in Organic Reactions

While extensive research has been conducted on its close analog, 2-methyltetrahydrofuran (2-MeTHF), as a "green" solvent alternative, specific studies detailing the broad application of 2-ethyltetrahydrofuran in a wide array of organic reactions are less prevalent in publicly available research. However, its structural similarity to other well-established ethereal solvents like tetrahydrofuran (THF) and 2-MeTHF suggests its potential as a viable reaction medium.

Ethereal solvents are particularly crucial in reactions involving organometallic reagents, such as Grignard and organolithium reagents. The lone pairs of electrons on the oxygen atom of the ether can coordinate with the metal center of the reagent, which helps to stabilize the reagent in solution and can modulate its reactivity. This coordination is a key factor in the successful formation and subsequent reaction of these powerful nucleophiles. Given that 2-ethyltetrahydrofuran possesses this fundamental ethereal oxygen, it is theoretically capable of fulfilling this essential role in such reactions.

The physical properties of 2-ethyltetrahydrofuran, such as its boiling point, influence the temperature range at which a reaction can be conducted. A higher boiling point compared to some conventional ethereal solvents could allow for reactions to be run at elevated temperatures, potentially increasing reaction rates.

Comparative Analysis with Conventional Solvents

| Property | 2-Ethyltetrahydrofuran | Tetrahydrofuran (THF) |

| Molecular Formula | C6H12O | C4H8O |

| Molecular Weight | 100.16 g/mol | 72.11 g/mol |

| Boiling Point | Approximately 105-107 °C | 66 °C |

| Water Solubility | Data not widely available | Miscible |

Note: The boiling point for 2-ethyltetrahydrofuran can vary slightly based on the source.

From this preliminary data, a key difference emerges in the boiling points. The significantly higher boiling point of 2-ethyltetrahydrofuran compared to THF suggests that it could be advantageous for reactions requiring higher temperatures, potentially leading to faster reaction times and avoiding the need for pressurized reaction vessels that might be necessary when using lower-boiling solvents above their atmospheric boiling points.

The water solubility of a solvent is a critical factor, especially in the context of "green chemistry," as it impacts the ease of product extraction and the environmental footprint of the process. While THF is miscible with water, leading to challenges in aqueous workups, many of its alkylated derivatives, like 2-MeTHF, exhibit lower water solubility. This property facilitates cleaner phase separations and can reduce the volume of aqueous waste. While specific data for 2-ethyltetrahydrofuran's water solubility is not as widespread, its increased alkyl chain length compared to THF would suggest a decrease in water miscibility, a potentially favorable characteristic.

Furthermore, the stability of the solvent under reaction conditions is paramount. The presence of the ethyl group at the 2-position of the tetrahydrofuran ring may influence its stability towards strong bases or acids compared to unsubstituted THF. For instance, in the case of 2-MeTHF, the methyl group has been shown to increase the solvent's stability towards strong organometallic bases. It is plausible that the ethyl group in 2-ethyltetrahydrofuran could confer a similar stabilizing effect.

Analytical and Computational Research on 2 Ethyltetrahydrofuran

Analytical Techniques for Characterization

The precise identification and quantification of 2-ethyltetrahydrofuran are accomplished through a suite of spectroscopic and chromatographic methods. These techniques provide fundamental information about the molecule's structure and its presence in complex mixtures.

Spectroscopic Methods for Structural Elucidation (e.g., NMR, Mass Spectrometry)

Spectroscopy is a cornerstone for determining the molecular structure of chemical compounds. Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are among the most powerful tools for the structural elucidation of 2-ethyltetrahydrofuran.

Nuclear Magnetic Resonance (NMR) Spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. For 2-ethyltetrahydrofuran, ¹H and ¹³C NMR spectra would reveal the specific chemical environment of each hydrogen and carbon atom. Although detailed spectral assignments require experimental data, the expected signals would correspond to the distinct protons and carbons of the ethyl group (-CH₂-CH₃) and the tetrahydrofuran (B95107) ring, including the chiral center at the C2 position.

Mass Spectrometry (MS) is used to determine the molecular weight of a compound and to gain structural insights from its fragmentation patterns upon ionization. In electron-impact mass spectrometry, the 2-ethyltetrahydrofuran molecule (molecular weight: 100.16 g/mol ) often undergoes fragmentation by losing its ethyl side chain. nih.gov This process results in a characteristic and often dominant peak in the mass spectrum. The parent molecular ion peak (M⁺) may be weak or absent entirely. nsf.gov

| Fragment | m/z (Mass-to-Charge Ratio) | Description |

|---|---|---|

| [C₆H₁₂O]⁺ | 100 | Molecular Ion (M⁺) |

| [C₄H₇O]⁺ | 71 | Loss of the ethyl radical ([M-C₂H₅]⁺) nih.gov |

Chromatographic Techniques for Purity and Mixture Analysis (e.g., Gas Chromatography, Thin-Layer Chromatography)

Chromatography encompasses a set of laboratory techniques for the separation of mixtures. The choice of method depends on the physical properties of the compound, such as volatility and polarity.

Gas Chromatography (GC) is a primary technique for separating and analyzing volatile compounds like 2-ethyltetrahydrofuran. nist.gov It is highly effective for determining the purity of a sample and quantifying its concentration in a mixture. In GC, a compound's retention index (RI) is a key identifier. The retention index relates the retention time of a compound to the retention times of linear alkanes. For 2-ethyltetrahydrofuran, a specific retention index has been experimentally determined on non-polar columns, aiding in its identification in complex mixtures such as biofuels or oxidation products. nist.govnist.gov

| Parameter | Value | Column Type |

|---|---|---|

| Normal Alkane Retention Index | 768 | Non-polar nist.govnist.gov |

Thin-Layer Chromatography (TLC) is another separation technique that relies on the differential partitioning of a compound between a solid stationary phase and a liquid mobile phase. While more commonly used for less volatile or non-volatile compounds, TLC can be adapted for qualitative analysis of reaction mixtures containing 2-ethyltetrahydrofuran to quickly monitor reaction progress.

Theoretical Chemistry and Computational Modeling

Theoretical and computational chemistry provide profound insights into the properties and reactivity of molecules, complementing experimental findings. These approaches are particularly valuable for studying transient species and reaction mechanisms that are difficult to observe directly.

Electronic Structure and Thermochemical Studies

Computational quantum chemistry methods are employed to calculate the electronic structure and predict the thermochemical properties of molecules. These properties are essential for understanding chemical stability and energy release during combustion. For 2-ethyltetrahydrofuran, properties such as the enthalpy of formation (ΔfH°gas) and the standard Gibbs free energy of formation (ΔfG°) can be calculated using various theoretical models, such as the Joback method. chemeo.com More advanced and accurate calculations, analogous to those performed on similar molecules like 2-methyltetrahydrofuran (B130290), utilize high-level ab initio methods like DLPNO-CCSD(T) to achieve results that are in close agreement with experimental data. researchgate.net

| Property | Value | Unit | Method |

|---|---|---|---|

| Enthalpy of Formation (gas, ΔfH°gas) | -238.69 | kJ/mol | Joback Method chemeo.com |

| Standard Gibbs Free Energy of Formation (ΔfG°) | -49.93 | kJ/mol | Joback Method chemeo.com |

| Enthalpy of Vaporization (ΔvapH°) | 33.72 | kJ/mol | Joback Method chemeo.com |

Kinetic Modeling of Reaction Pathways

Kinetic modeling is essential for simulating the complex chemical processes that occur during combustion and atmospheric oxidation. While a detailed kinetic model exclusively for 2-ethyltetrahydrofuran is not widely published, its reaction pathways can be inferred from extensive studies on analogous cyclic ethers like 2-methyltetrahydrofuran (2MTHF). mdpi.comkaust.edu.sa

The initial stages of oxidation are dominated by hydrogen abstraction reactions, where a radical species, typically a hydroxyl radical (•OH), removes a hydrogen atom from the fuel molecule. mdpi.com For 2-ethyltetrahydrofuran, H-abstraction can occur at several distinct sites on the tetrahydrofuran ring and the ethyl side chain. The rates of these site-specific reactions are calculated using computational methods such as Coupled Cluster theory (e.g., CCSD(T)) to map the potential energy surface. kaust.edu.sa Rice–Ramsperger–Kassel–Marcus (RRKM)-based master equation (ME) models are then used to determine temperature- and pressure-dependent rate coefficients for these elementary reactions. mdpi.comkaust.edu.sa These calculated rates form the foundation of comprehensive kinetic models used in combustion simulations.

Computational Approaches for Fuel Property Prediction

The suitability of a compound as a fuel is determined by several key properties, including its cetane number (for diesel engines), research octane (B31449) number (RON), density, and heat of combustion. Predicting these properties through computational means allows for the rapid screening of potential biofuel candidates without requiring extensive and costly experimentation. birmingham.ac.uk

Quantitative Structure-Property Relationship (QSPR) models are a prominent computational approach. birmingham.ac.uk These models establish a statistical correlation between the molecular structure of a compound (encoded as numerical descriptors) and its macroscopic properties. Machine learning algorithms, such as artificial neural networks and support vector machines, are increasingly used to develop robust QSPR models for predicting a wide range of fuel properties. birmingham.ac.ukmdpi.com These predictive tools are applicable to classes of compounds that include 2-ethyltetrahydrofuran, enabling the estimation of its performance as a biofuel component.

| Fuel Property | Common Predictive Methodologies |

|---|---|

| Cetane Number (CN) / Research Octane Number (RON) | QSPR, Machine Learning birmingham.ac.uk |

| Lower Heating Value (LHV) | QSPR, Group Contribution Methods birmingham.ac.uk |

| Liquid Density (ρ) | QSPR, Machine Learning birmingham.ac.ukmdpi.com |

| Kinematic Viscosity (ν) | QSPR, Machine Learning birmingham.ac.ukmdpi.com |

| Flash Point (FP) | QSPR, Group Contribution Methods birmingham.ac.uk |

Future Perspectives in 2 Ethyltetrahydrofuran Research

Emerging Synthetic Strategies

The future of 2-ethyltetrahydrofuran synthesis lies in the development of highly efficient and selective methods that utilize renewable feedstocks. Current research is intensifying around the upgrading of biomass-derived platform molecules, with furfural (B47365) and its derivatives being key starting materials. One of the primary drivers for this research is the potential of 2-ethyltetrahydrofuran as a biofuel.

A significant emerging strategy involves the one-step conversion of lignocellulosic biomass or derived carbohydrates directly into tetrahydrofuran-type compounds, including 2-ethyltetrahydrofuran. This approach, which is the subject of ongoing research, typically employs a metal catalyst under hydrogen pressure to streamline the production process and enhance economic viability.

Furthermore, chemical pathways established for the conversion of C5 and C6 sugars from biomass into higher-energy-content biofuels, such as 2-methylfuran (B129897) and 2,5-dimethylfuran (B142691), are being adapted for the synthesis of 2-ethyltetrahydrofuran. These processes generally involve hydrogenation and hydrodeoxygenation steps over various metal catalysts, and their optimization for the ethyl-substituted analog is a key area of future research.

| Starting Material | Key Transformation | Catalyst Type (Examples) | Potential Advantages |

| Lignocellulosic Biomass | One-step conversion | Metal catalysts | Direct conversion from raw biomass |

| Furfural Derivatives | Hydrogenation and Hydrodeoxygenation | Metal catalysts (e.g., Ni, Pd, Pt) | Utilization of established biomass platform molecules |

| C5/C6 Sugars | Multi-step conversion via furan (B31954) intermediates | Various metal catalysts | Flexibility in feedstock sourcing |

Advanced Catalysis and Process Optimization

The development of advanced catalytic systems is paramount to unlocking the full potential of 2-ethyltetrahydrofuran production. Future research will focus on designing catalysts with high activity, selectivity, and stability to minimize the formation of byproducts and enhance process efficiency. Both precious and non-precious metal-based catalysts are being explored for the conversion of biomass-derived molecules into furan derivatives like 2-methyltetrahydrofuran (B130290), and these learnings are being extrapolated to the synthesis of 2-ethyltetrahydrofuran. rsc.orgresearchgate.net

Process optimization is another critical frontier. This includes the fine-tuning of reaction conditions such as temperature, pressure, and solvent systems to maximize the yield and purity of 2-ethyltetrahydrofuran. The goal is to develop cost-effective and sustainable processes that can make 2-ethyltetrahydrofuran a viable alternative to petroleum-based fuels and chemicals. The use of flow chemistry and process intensification strategies is also an emerging area that could lead to more efficient and scalable production methods. pharmasalmanac.com

Novel Applications and Material Development

While the primary application currently driving research into 2-ethyltetrahydrofuran is its use as a biofuel, its utility extends to other areas. It serves as a functional solvent with a wide liquid range, making it suitable for various chemical reactions and chromatographic applications. As a building block, 2-ethyltetrahydrofuran can be incorporated into more complex organic molecules, opening avenues for its use in the synthesis of pharmaceuticals and specialty chemicals.

A significant area for future development is the use of 2-ethyltetrahydrofuran as a monomer for the synthesis of novel polymers. The tetrahydrofuran (B95107) structural motif is a cornerstone in various fields of chemical science, and substituted tetrahydrofurans are prevalent in a wide range of natural products and biologically active molecules. Research into the ring-opening polymerization of 2-ethyltetrahydrofuran could lead to the creation of new polyethers with unique properties, potentially finding applications as elastomers, coatings, and adhesives. The biodegradability of such polymers would also be a key area of investigation, aligning with the principles of green chemistry.

In-depth Mechanistic Studies

A deeper understanding of the reaction mechanisms involved in the synthesis and transformation of 2-ethyltetrahydrofuran is crucial for the rational design of more efficient catalysts and processes. Future research will likely involve a combination of experimental and computational approaches to elucidate the intricate steps of these reactions.

Computational chemistry methods, such as Density Functional Theory (DFT), can be employed to model the electronic properties of 2-ethyltetrahydrofuran and predict reaction pathways, for instance, in ring-opening reactions under acidic conditions. These theoretical studies can provide valuable insights into transition states and reaction intermediates, guiding the development of catalysts that favor desired reaction pathways. Experimental validation of these computational models through techniques like kinetic studies and isotopic labeling will be essential to build a comprehensive understanding of the underlying mechanisms.

Contribution to Sustainable Chemical Industry

The production of 2-ethyltetrahydrofuran from renewable biomass represents a significant step towards a more sustainable chemical industry. By providing a bio-based alternative to petroleum-derived solvents and fuels, it can contribute to reducing the carbon footprint of the chemical sector. nih.gov

Q & A

Basic Research Questions

Q. What are the established safety protocols for handling 2-ethyltetrahydrofuran in laboratory settings?

- Methodological Answer : Researchers should prioritize hazard identification using Safety Data Sheets (SDS), which outline flammability, reactivity, and toxicity risks. For example, 2-methyltetrahydrofuran (structurally similar) requires proper ventilation, PPE (gloves, goggles), and emergency protocols for spills or exposure . Compatibility testing with reagents and solvents is critical to avoid explosive byproducts, as seen in tetrahydrofuran (THF) reactions with 2-aminophenol .

Q. Which spectroscopic techniques are optimal for characterizing 2-ethyltetrahydrofuran’s structure?

- Methodological Answer : Infrared (IR) spectroscopy is essential for identifying functional groups, such as the furan oxygen and alkyl substituents, using gas-phase spectra . Carbon K-edge X-ray absorption spectroscopy (XAS) can resolve electronic transitions, as demonstrated for furan derivatives using aug-cc-pVTZ basis sets . Nuclear Magnetic Resonance (NMR) (¹H and ¹³C) should be employed for stereochemical analysis, referencing tetrahydrofuran analogs .

Q. What synthetic routes are validated for 2-ethyltetrahydrofuran preparation?

- Methodological Answer : Cyclization of diols or catalytic hydrogenation of furan precursors (e.g., 2-ethylfuran) using palladium or nickel catalysts is common. Retrosynthetic analysis via AI-powered tools (e.g., Reaxys biocatalysis models) can predict feasible pathways, as seen in tetrahydro-4-methyl-2-phenyl-2H-pyran synthesis . Solvent selection (e.g., THF) must avoid side reactions, as highlighted in biphenyl ether furanone syntheses .

Advanced Research Questions

Q. How can computational methods resolve electronic structure uncertainties in 2-ethyltetrahydrofuran?

- Methodological Answer : Density Functional Theory (DFT) with B3LYP/6-311++G(d,p) basis sets can model bond dissociation energies and frontier molecular orbitals. For furan derivatives, Lanczos chain truncation (J = 250) and continuum-like functions have matched experimental XAS data . Molecular dynamics simulations should assess solvent effects on conformational stability, referencing PubChem’s thermodynamic datasets .

Q. How to reconcile discrepancies in thermodynamic data for 2-ethyltetrahydrofuran across studies?

- Methodological Answer : Systematic meta-analysis of NIST Chemistry WebBook and IRIS-reviewed data is critical . For example, tetrahydrofuran’s vapor pressure and enthalpy of formation discrepancies were resolved via peer-reviewed validation . Researchers should apply error propagation models and cross-validate results using high-purity samples (≥99.9%) to minimize instrumental biases .

Q. What advanced chromatographic techniques detect trace impurities in 2-ethyltetrahydrofuran?

- Methodological Answer : Gas Chromatography-Mass Spectrometry (GC-MS) with polar capillary columns (e.g., DB-WAX) can separate low-concentration aldehydes or peroxides. For quantification, High-Performance Liquid Chromatography (HPLC) with UV detection (λ = 210 nm) is recommended, as per EPA guidelines for furan derivatives . Method validation should include spike-recovery tests (±5% RSD) and calibration against NIST-traceable standards .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.